molecular formula C9H9NO2 B2714096 2,3-Dihydro-1H-isoindole-1-carboxylic acid CAS No. 66938-02-1

2,3-Dihydro-1H-isoindole-1-carboxylic acid

Cat. No. B2714096
CAS RN: 66938-02-1
M. Wt: 163.176
InChI Key: OFKFBEJYOHXPIA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-1-carboxylic acid is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as tetrahydroisoquinoline-3-carboxylic acid or THIQ, and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Heparanase Inhibition

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids are noted as inhibitors of the enzyme heparanase. Compounds such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have shown potent inhibitory activity and selectivity. This has implications in anti-angiogenic effects and potential therapeutic applications (Courtney et al., 2004).

Synthesis of Isoindolines

The synthesis of 1-aryl-2,3-dihydro-1H-isoindoles through acid-catalyzed cyclization of N-formyliminium ion offers a convenient method for preparing 1-arylisoindolines. This process highlights the potential of 2,3-dihydro-1H-isoindole-1-carboxylic acid derivatives in the synthesis of complex organic compounds (Kitabatake et al., 2009).

Palladium-Catalyzed Reduction

Research on palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles demonstrates the chemical versatility of isoindoline derivatives. This study contributes to understanding the reactivity of isoindoles and the potential for synthesizing novel compounds (Hou et al., 2007).

Synthesis of Isoindolinone Derivatives

An innovative synthetic approach for 2,3-dihydro-1H-isoindol-1-one derivatives has been developed, which might be useful for producing a variety of chemical compounds. This method demonstrates the adaptability of this compound in synthetic chemistry (Kobayashi & Chikazawa, 2016).

Organotin Carboxylates Synthesis

The synthesis of organotin carboxylates based on amide carboxylic acids, involving this compound derivatives, has been explored. This research contributes to the field of organometallic chemistry and offers insights into the potential medical applications of these compounds (Xiao et al., 2017).

properties

IUPAC Name

2,3-dihydro-1H-isoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFBEJYOHXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985617
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66938-02-1
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid
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